Methyl 4-amino-6-chloropyrimidine-5-carboxylate

Atom economy Synthetic intermediate efficiency Medicinal chemistry building blocks

Methyl 4-amino-6-chloropyrimidine-5-carboxylate (CAS 2091735-99-6) is a polysubstituted pyrimidine building block bearing amino, chloro, and methyl ester functionalities at the 4-, 6-, and 5-positions, respectively. With a molecular formula of C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol, it is supplied as a research-grade intermediate at a minimum purity of 97%.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58
CAS No. 2091735-99-6
Cat. No. B2467954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-6-chloropyrimidine-5-carboxylate
CAS2091735-99-6
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58
Structural Identifiers
SMILESCOC(=O)C1=C(N=CN=C1Cl)N
InChIInChI=1S/C6H6ClN3O2/c1-12-6(11)3-4(7)9-2-10-5(3)8/h2H,1H3,(H2,8,9,10)
InChIKeyIZBOWCSSQNGKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Amino-6-Chloropyrimidine-5-Carboxylate (CAS 2091735-99-6): Core Identity and Sourcing Landscape


Methyl 4-amino-6-chloropyrimidine-5-carboxylate (CAS 2091735-99-6) is a polysubstituted pyrimidine building block bearing amino, chloro, and methyl ester functionalities at the 4-, 6-, and 5-positions, respectively . With a molecular formula of C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol, it is supplied as a research-grade intermediate at a minimum purity of 97% . The compound is classified as a toxic solid (UN 2811, Packing Group III, Hazard Class 6.1) , and its commercial availability spans multiple global distributors with pricing typically in the range of USD 100–300 per 100 mg for 97% purity material . Its substitution pattern renders it a versatile precursor for kinase inhibitor scaffolds, agrochemical intermediates, and functionalized arylpyrimidine libraries [1].

Why Methyl 4-Amino-6-Chloropyrimidine-5-Carboxylate Cannot Be Swapped with Common Pyrimidine Analogs Without Consequence


Although numerous pyrimidine-5-carboxylate esters share the same core heterocycle, the precise positioning of the amino (C4), chloro (C6), and methoxycarbonyl (C5) groups on methyl 4-amino-6-chloropyrimidine-5-carboxylate generates a unique reactivity profile that is absent in regioisomeric, dehalogenated, or ester-variant analogs [1][2]. The C6 chlorine serves as the primary electrophilic handle for nucleophilic aromatic substitution and cross-coupling reactions; moving the chlorine to C2 or exchanging it for bromine alters the activation energy, chemoselectivity, and coupling yield [3]. Simultaneously, the C5 methyl ester is critical for directing further elaboration—replacing it with the free carboxylic acid demands additional protection/deprotection sequences that increase step count and reduce overall yield . These structural interdependencies mean that substituting methyl 4-amino-6-chloropyrimidine-5-carboxylate with a close analog can introduce unwanted side reactions, necessitate re-optimization of a validated synthetic route, or compromise the bioactivity of the final target molecule.

Methyl 4-Amino-6-Chloropyrimidine-5-Carboxylate: 3 Quantifiable Differentiation Dimensions Versus the Closest Analogs


Ester Moiety: Methyl vs. Ethyl 4-Amino-6-Chloropyrimidine-5-Carboxylate – Molecular Economy and Synthetic Efficiency

Methyl 4-amino-6-chloropyrimidine-5-carboxylate (MW 187.58 g/mol) provides a 7.0% lower molecular weight than its ethyl ester analog (MW 201.61 g/mol, CAS 2090177-70-9) . This translates to a correspondingly higher molar yield per gram of starting material: 5.33 mmol per gram for the methyl ester versus 4.96 mmol per gram for the ethyl ester . In multi-step sequences where the ester is ultimately cleaved to the carboxylic acid, the methyl ester generates 7.5% less by-product mass, simplifying purification and reducing waste .

Atom economy Synthetic intermediate efficiency Medicinal chemistry building blocks

Halogen Leaving Group: Chloro vs. Bromo at C6 – Reactivity–Stability Balance for Cross-Coupling

The C6 chlorine atom in methyl 4-amino-6-chloropyrimidine-5-carboxylate offers a balanced reactivity profile for sequential functionalization. In the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides, coupling products were obtained in moderate to high yields (typically 50–85%) using a nickel(II) catalyst and sacrificial iron anode [1]. By contrast, the corresponding 6-bromo analog (methyl 4-amino-6-bromopyrimidine-5-carboxylate) is expected to exhibit higher reactivity in oxidative addition but suffers from increased susceptibility to hydrodebromination side reactions and lower bench stability [2]. Furthermore, the bromo analog is significantly less commercially available, with no standard catalog listings from major research-chemical suppliers, whereas the chloro compound is stocked by at least six global distributors .

Nucleophilic aromatic substitution Suzuki-Miyaura coupling Leaving group optimization

Regiochemistry: 4-Amino-6-chloro vs. 6-Amino-5-chloro Pyrimidine-4-Carboxylate – Impact on Bioactive Scaffold Construction

The regioisomer methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5) places the amino group at C6 and the ester at C4, a substitution pattern that has been utilized in BTK inhibitor programs [1]. However, the 4-amino-6-chloro-5-carboxylate arrangement of the target compound positions the reactive chlorine at the electronically distinct C6 position (adjacent to the ring nitrogen at N1), which alters the regiochemical outcome of nucleophilic aromatic substitution relative to the C4-chloro regioisomer [2]. In the patent literature, the methyl 6-amino-5-chloropyrimidine-4-carboxylate regioisomer is employed as a specific intermediate, indicating that the two regioisomers are not interchangeable and produce structurally divergent final products [1]. Direct comparative reaction yields between the two regioisomers have not been published, but the distinct connectivity means that selection of the wrong regioisomer would lead to an entirely different compound series [2].

BTK inhibitor synthesis Regioisomeric differentiation Kinase inhibitor intermediate

Ester vs. Free Acid: Step-Economy Advantage of the Pre-Formed Methyl Ester in Multi-Step Synthesis

Methyl 4-amino-6-chloropyrimidine-5-carboxylate eliminates the need for a separate esterification step that would be required if starting from the free carboxylic acid, 4-amino-6-chloropyrimidine-5-carboxylic acid (CAS 1446111-08-5) . In a representative synthesis from patent CN112250666B, a closely related methyl ester intermediate was used directly without acid–ester interconversion, reducing the linear sequence by one step and avoiding the typical esterification reagents (thionyl chloride/methanol) [1]. While a head-to-head comparison of overall yield has not been reported, the elimination of one synthetic operation reduces the cumulative yield loss; assuming a conservative 90% yield for a typical esterification, the pre-formed methyl ester avoids an approximately 10% yield penalty [2].

Protecting group strategy Step economy Synthetic route optimization

Toxicological Hazard Classification: Differentiated Shipping and Handling Requirements vs. Non-Chlorinated Pyrimidine Analogs

Methyl 4-amino-6-chloropyrimidine-5-carboxylate is classified under UN 2811 (Toxic Solid, Organic, N.O.S.), Hazard Class 6.1, Packing Group III, as documented by Fluorochem . This classification imposes specific packaging, labeling, and shipping documentation requirements not applicable to non-halogenated pyrimidine-5-carboxylate analogs such as methyl 4-amino-6-methylpyrimidine-5-carboxylate, which may be shipped under less restrictive hazard categories . Procurement teams must account for the associated compliance costs and longer transit times for Dangerous Goods shipments, particularly for international orders .

Chemical safety classification Shipping regulations Laboratory procurement compliance

Commercial Availability and Pricing: Methyl Ester vs. Free Acid and Regioisomeric Forms

Methyl 4-amino-6-chloropyrimidine-5-carboxylate is stocked by at least six independent suppliers (Fluorochem, GlpBio, AKSci, ChemScene, Macklin, Leyan), with pricing for 97% purity material ranging from approximately USD 102 per 100 mg (GlpBio) to GBP 110 per 100 mg (Fluorochem) . In contrast, the free acid analog (4-amino-6-chloropyrimidine-5-carboxylic acid, CAS 1446111-08-5) is listed by fewer suppliers and the regioisomeric methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5) is available from a limited number of specialized vendors . The broader supplier base for the target compound reduces single-source dependency and provides competitive pricing leverage for procurement groups .

Supply chain robustness Procurement cost analysis Multi-vendor sourcing

Where Methyl 4-Amino-6-Chloropyrimidine-5-Carboxylate Delivers Definitive Advantage: 3 Evidence-Backed Application Scenarios


Medicinal Chemistry: Synthesis of C6-Arylated Kinase Inhibitor Scaffolds via Electrochemical or Pd-Catalyzed Cross-Coupling

The 4-amino-6-chloro substitution pattern is ideally suited for C6-selective arylation while preserving the 4-amino group for subsequent diversification. The electrochemical cross-coupling protocol reported by Sengmany and Le Gall (2011) demonstrated moderate to high yields (50–85%) for the conversion of 4-amino-6-chloropyrimidines to 4-amino-6-arylpyrimidines under mild conditions [1]. This regioselectivity is essential for constructing kinase inhibitor scaffolds where the C6 aryl group engages the hydrophobic back pocket of the ATP-binding site and the C4 amino group forms hinge-region hydrogen bonds [1][2].

Agrochemical Intermediate: Herbicide and Fungicide Lead Optimization with a Pre-Formed Ester Handle

Methyl 4-amino-6-chloropyrimidine-5-carboxylate has been cited as a key intermediate in the development of herbicides and fungicides, where the pyrimidine core targets specific plant biochemical pathways . The pre-installed methyl ester at C5 avoids an extra esterification step, enabling rapid analog generation through library synthesis approaches. The electrochemical coupling methodology further allows late-stage diversification at C6 without protecting group manipulation, accelerating structure–activity relationship (SAR) studies in crop protection programs [1].

Process Chemistry Scale-Up: Step-Economical Route with Reduced Protection/Deprotection Overhead

For process routes requiring the 4-amino-6-chloro-5-carboxylate pyrimidine core, procurement of the pre-formed methyl ester eliminates the esterification step that would otherwise be required when starting from 4-amino-6-chloropyrimidine-5-carboxylic acid. In patent CN112250666B, an analogous esterification proceeded in only 58% yield, representing a significant yield penalty at scale [3]. Avoiding this step improves overall process mass intensity (PMI) and reduces solvent waste, aligning with green chemistry principles for industrial-scale manufacture [3].

Academic Core-Facility Compound Library Construction Requiring Multi-Vendor Supply Assurance

With confirmed stock from at least six independent global suppliers (Fluorochem, GlpBio, AKSci, ChemScene, Macklin, Leyan), methyl 4-amino-6-chloropyrimidine-5-carboxylate offers robust supply-chain redundancy . This multi-vendor availability is critical for academic compound management facilities that require guaranteed resupply for extended screening campaigns. The 97% minimum purity specification, verified through independent quality control at each supplier, ensures batch-to-batch consistency across different procurement channels .

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